Derrone

Description

Structure

3D Structure

Properties

IUPAC Name |

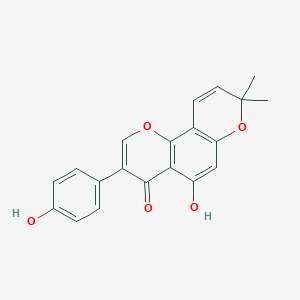

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYPWSSGRVZENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Derrone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derrone, a naturally occurring isoflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of this promising phytochemical.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Leguminosae (Fabaceae) family. The primary and most cited sources include:

-

Piscidia erythrina (Jamaican Dogwood): The root bark of this plant is a rich source of various isoflavonoids, including this compound.[1][2] Other related compounds found in Piscidia erythrina are ichthynone, jamaicin, piscidone, and rotenone.[1][2]

-

Derris Species: Several species of the Derris genus are known to contain this compound and related isoflavonoids. These include:

-

Derris elliptica and Derris malaccensis: The roots and stems of these plants are well-known sources of rotenoids, a class of compounds to which this compound is structurally related.[1][3]

-

Derris scandens: The stems of this species have been found to contain various isoflavonoids.

-

Derris eriocarpa: A new isoflavone, derris-isoflavone F, was recently isolated from the stems of this plant, highlighting the potential for discovering novel this compound-related structures within this genus.

-

-

Cudrania tricuspidata (Tricuspid Cudrania): The unripe fruits of this plant, a member of the Moraceae family, are a significant source of this compound.[4]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The general workflow is outlined below.

General Experimental Workflow

References

In Vitro Biological Activity of Derrone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro biological activities of Derrone, a natural isoflavonoid. The document details its anticancer and anti-fibrotic mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anticancer Activity

This compound has demonstrated significant anticancer effects in vitro through multiple mechanisms, including the inhibition of key mitotic kinases and the induction of programmed cell death.

Inhibition of Aurora Kinases

This compound functions as a novel inhibitor of Aurora kinases A and B, which are crucial for chromosome segregation and cell division.[1] Inhibition of these kinases disrupts the mitotic spindle checkpoint, leading to endoreduplication (repeated rounds of DNA replication without cell division) and ultimately, cancer cell death.[1][2]

1.1.1 Quantitative Data: Kinase Inhibition and Cytotoxicity

The inhibitory activity of this compound against Aurora kinases and its cytotoxic effects on various cancer cell lines are summarized below. A lower IC50 value indicates greater potency.[3][4]

| Target / Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Aurora Kinase A | Kinase Assay | 22.3 | [2] |

| Aurora Kinase B | Kinase Assay | 6.0 | [2] |

| MCF7 (Breast Cancer) | Cytotoxicity Assay | Most Sensitive | [2] |

| H1299 (Lung Cancer) | Cytotoxicity Assay | Most Sensitive | [2] |

| A549 (Lung Cancer) | Cytotoxicity Assay | Not specified | [5] |

1.1.2 Signaling Pathway: Aurora Kinase Inhibition

Caption: this compound inhibits Aurora Kinase B, impairing cell division.

Induction of Autophagic Cell Death

In non-small cell lung cancer A549 cells, this compound induces autophagic cell death.[5] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS) and is dependent on the sustained phosphorylation of Extracellular signal-Regulated Kinase (ERK).[5][6] While features of apoptosis are observed, the primary mode of cell death is autophagy, as confirmed by the reversal of cell death by autophagy inhibitors.[5]

1.2.1 Signaling Pathway: ROS-Mediated Autophagy

Caption: this compound induces autophagic cell death via ROS and ERK.

Anti-Fibrotic and Anti-Inflammatory Activity

This compound exhibits potent anti-fibrotic and anti-inflammatory properties by directly targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of fibrosis.[7]

Inhibition of the TGF-β/Smad Pathway

In lung fibroblast cells (MRC-5), this compound was shown to inhibit the TGF-β type 1 receptor (TβRI) kinase.[7] Molecular docking studies predict that this compound binds to the ATP-binding pocket of the TβRI kinase domain. This prevents the downstream phosphorylation and nuclear translocation of Smad2 and Smad3, which are critical mediators of TGF-β1-induced myofibroblast differentiation and extracellular matrix (ECM) gene expression.[7]

2.1.1 Quantitative Data: Gene Expression Downregulation

This compound treatment (50 µg/mL) followed by TGF-β1 stimulation (20 ng/mL) in MRC-5 cells led to a significant downregulation of key fibrotic genes.[7]

| Gene Target | Effect of this compound | Reference |

| TGF-β1 | Downregulation | [7] |

| Fibronectin | Downregulation | [7] |

| Elastin | Downregulation | [7] |

| Collagen 1α1 | Downregulation | [7] |

2.1.2 Signaling Pathway: TGF-β/Smad Inhibition

References

- 1. In Vitro Characterization of this compound as an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. biology.stackexchange.com [biology.stackexchange.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces autophagic cell death through induction of ROS and ERK in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Cellular Mechanisms of Action: Derrone and the Related Isoflavone Daidzein

Introduction

This technical guide provides a detailed overview of the cellular mechanisms of action for Derrone, a flavonoid with emerging research interest, and Daidzein, a well-studied isoflavone. While both are plant-derived compounds with significant biological activity, they possess distinct molecular targets and impact different signaling pathways. This document, intended for researchers, scientists, and drug development professionals, delineates their known mechanisms, supported by experimental data and methodologies.

Part 1: this compound

This compound is a flavonoid primarily isolated from the unripe fruits of Cudrania tricuspidata. Recent studies have begun to elucidate its potential as a therapeutic agent, particularly in oncology and fibrotic diseases.

In cancer cells, this compound has been shown to inhibit cell growth by inducing autophagic cell death.[1] This process is mediated through the generation of reactive oxygen species (ROS) and sustained phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[1]

Key events in this compound-induced autophagic cell death include:

-

Increased Cytoplasmic Ca2+ and ROS: Treatment with this compound leads to a rise in cytoplasmic calcium and reactive oxygen species. While both contribute to the formation of autophagosomes, ROS appears to be the critical factor in mediating cell death, as ROS scavengers can rescue cell viability.[1]

-

Sustained ERK Phosphorylation: this compound induces prolonged phosphorylation of ERK. Inhibition of this phosphorylation significantly attenuates this compound-induced cell death.[1]

-

Autophagosome Formation: The compound promotes the conversion of LC3-I to LC3-II and the downregulation of SQSTM1/p62, which are hallmark features of autophagy.[1]

This compound has demonstrated anti-fibrotic effects by targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of fibrosis.[2]

-

Inhibition of TβRI Kinase: this compound is believed to bind to the ATP-binding site of the TGF-β type I receptor (TβRI) kinase, also known as ALK5. This competitive inhibition prevents the receptor's activation.[2]

-

Suppression of Smad2/3 Phosphorylation: By inhibiting TβRI, this compound effectively blocks the downstream phosphorylation and nuclear translocation of Smad2 and Smad3, key mediators of TGF-β signaling.[2]

-

Reduction of Myofibroblast Differentiation: Consequently, this compound reduces the differentiation of fibroblasts into myofibroblasts, a critical step in the progression of pulmonary fibrosis. In vivo studies have shown that administration of this compound can significantly reduce bleomycin-induced lung destruction and the deposition of extracellular matrix components.[2]

| Compound | Cell Line | Assay | Result | Reference |

| This compound | A549 (Lung Carcinoma) | Cell Viability Assay | Inhibition of cell growth | [1] |

| This compound | A549 (Lung Carcinoma) | Western Blot | Increased LC3-II/LC3-I ratio, decreased p62 | [1] |

| This compound | A549 (Lung Carcinoma) | Flow Cytometry (DCFDA) | Increased ROS production | [1] |

| This compound | MRC-5 (Lung Fibroblast) | SBE-Luciferase Reporter Assay | Decreased TGF-β1-induced luciferase activity | [2] |

Autophagy Assessment by Western Blot:

-

A549 cells are seeded and treated with varying concentrations of this compound for specified time points.

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular ROS:

-

A549 cells are treated with this compound.

-

After treatment, cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFDA) in the dark.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer.

Caption: this compound-induced autophagic cell death pathway in A549 cells.

Caption: this compound's inhibition of the TGF-β/Smad pathway in fibrosis.

Part 2: Daidzein

Daidzein is an isoflavone abundant in soy products. It is recognized as a phytoestrogen and a selective estrogen receptor modulator (SERM), with its biological effects being extensively researched.[3]

The primary mechanism of Daidzein involves its interaction with estrogen receptors (ERs), ERα and ERβ.[3][4] It exhibits a higher binding affinity for ERβ.[4][5]

-

SERM Activity: Depending on the tissue context and the local concentration of endogenous estrogen, Daidzein can act as either an estrogen agonist or antagonist.[3][4] In tissues with low estrogen, like in postmenopausal women, it can exert estrogenic effects, potentially preserving bone density.[4] In tissues where estrogen promotes proliferation, such as the breast, it may act as an antagonist.[3]

-

Alteration of ERα/ERβ Ratio: In breast cancer cells (MCF-7), Daidzein has been shown to decrease the expression of ERα and significantly increase the expression of ERβ.[5] A lower ERα/ERβ ratio is associated with apoptosis and reduced cell proliferation.[5]

Beyond its hormonal effects, Daidzein can directly induce apoptosis in cancer cells through intrinsic pathways.

-

Modulation of Apoptotic Proteins: Daidzein treatment can lead to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[5]

-

Caspase Activation: This shift in the Bax/Bcl-2 ratio contributes to the activation of executioner caspases, such as caspase-3 and -7, leading to programmed cell death.[5]

-

ROS Generation: Daidzein treatment has been observed to cause a significant increase in intracellular ROS, indicating that mitochondrial-mediated oxidative stress is a component of its apoptotic mechanism.[5]

| Compound | Cell Line | Assay | Result | Reference |

| Daidzein | MCF-7 (Breast Cancer) | MTT Assay | IC50 value of 50µM | [5] |

| Daidzein | MCF-7 (Breast Cancer) | Caspase-Glo 3/7 Assay | 1.4-fold increase in caspase 3/7 activity | [5] |

| Daidzein | MCF-7 (Breast Cancer) | Western Blot | ~50% decrease in ERα, ~4-fold increase in ERβ | [5] |

| Daidzein | MCF-7 (Breast Cancer) | Flow Cytometry (DCFDA) | Increased ROS production | [5] |

Cell Viability (MTT) Assay:

-

MCF-7 cells are seeded in 96-well plates and treated with various concentrations of Daidzein.

-

After incubation, MTT solution is added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

Caspase Activity Assay:

-

MCF-7 cells are treated with Daidzein in a 96-well plate.

-

A luminogenic substrate for caspase-3/7 is added to the wells.

-

The plate is incubated, and the luminescence, which is proportional to caspase activity, is measured using a luminometer.

Caption: Daidzein's modulation of Estrogen Receptor (ER) signaling.

Caption: Daidzein's induction of the intrinsic apoptotic pathway.

References

- 1. This compound induces autophagic cell death through induction of ROS and ERK in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is Daidzein used for? [synapse.patsnap.com]

- 4. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 5. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Derrone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrone, a naturally occurring isoflavonoid, has garnered significant interest in the scientific community for its potential therapeutic applications. As a member of the flavonoid family, this compound exhibits a range of biological activities, including roles in modulating critical cellular signaling pathways. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects from formulation and delivery to its interaction with biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and visualizes its interaction with key signaling pathways.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted or are available from chemical databases, specific experimental values for melting point, boiling point, and pKa are not widely reported in the currently available literature.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₅ | PubChem[1] |

| Molecular Weight | 336.34 g/mol | Alfa Chemistry[2], AOBIOUS[3] |

| IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | PubChem[1] |

| Canonical SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | PubChem[1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | AOBIOUS[3] |

| Melting Point | Not experimentally determined in cited literature. | |

| Boiling Point | Not experimentally determined in cited literature. | |

| pKa | Not experimentally determined in cited literature. | |

| XLogP3-AA (Predicted) | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the this compound compound is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound.[2][4][5]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Liquid paraffin or other suitable high-boiling liquid

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid this compound (if in liquid form) or a solution of this compound in a high-boiling solvent is placed in the Thiele tube or test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the liquid with the open end downwards.

-

Apparatus Assembly: The tube containing the sample and inverted capillary is attached to a thermometer. The assembly is then immersed in a heating bath (e.g., liquid paraffin in a beaker or a Thiele tube).

-

Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][7][8][9]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a polyprotic compound like this compound with multiple hydroxyl groups, multiple pKa values may exist. Spectrophotometric titration is a common method for determining the pKa of flavonoids.

Apparatus:

-

UV-Vis Spectrophotometer

-

pH meter (calibrated)

-

Quartz cuvettes

-

Micropipettes

-

Stirring plate and stir bar

-

Standard buffer solutions

Procedure:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of aqueous buffer solutions with a range of known pH values are also prepared.

-

Spectrophotometric Measurement: A small, constant volume of the this compound stock solution is added to a series of cuvettes, each containing a different buffer solution.

-

Data Acquisition: The UV-Vis spectrum (typically from 200-500 nm) of each solution is recorded. The absorbance at one or more wavelengths where significant changes are observed upon pH variation is monitored.

-

Data Analysis: The absorbance data is plotted against the corresponding pH values. The resulting titration curve will be sigmoidal. The inflection point of this curve corresponds to the pKa value. For a compound with multiple pKa values, multiple inflection points may be observed.[10][11]

Signaling Pathway Involvement

This compound has been shown to modulate key cellular signaling pathways, which are critical in the context of cancer research and other diseases.

This compound and Autophagic Cell Death

This compound induces autophagic cell death in certain cancer cells, a process involving the generation of reactive oxygen species (ROS) and the sustained phosphorylation of Extracellular signal-regulated kinase (ERK).[1]

References

- 1. This compound induces autophagic cell death through induction of ROS and ERK in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pennwest.edu [pennwest.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Isoflavone Derrone: A Technical Guide to its Discovery, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derrone, a naturally occurring prenylated isoflavone, has garnered renewed interest in the scientific community. Initially isolated in 2002, its complex structure and potential therapeutic applications have made it a subject of synthetic and biological investigation. This technical guide provides a comprehensive overview of the discovery, history, total synthesis, and known biological activities of this compound, presenting key data in a structured format for researchers. Detailed experimental protocols for its isolation, synthesis, and key biological assays are provided, alongside visualizations of relevant workflows and biological pathways to facilitate a deeper understanding of this promising molecule.

Discovery and Structural Elucidation

Initial Isolation

This compound was first isolated in 2002 from the aerial parts of Ulex jussiaei, a plant belonging to the Leguminosae family. Researchers conducted a phytochemical investigation of the plant, which led to the identification of this novel prenylisoflavone alongside other known isoflavones.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HMQC, and HMBC) and Mass Spectrometry (MS). These analyses established this compound as 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-8H-pyrano[2,3-h]chromen-4-one.

Historical Timeline

| Year | Milestone | Key Researchers/Institution |

| 2002 | First isolation and structural elucidation of this compound from Ulex jussiaei. | Máximo, P., Lourenço, A., et al. |

| 2024 | First total synthesis of this compound reported, utilizing a Suzuki-Miyaura coupling reaction. | Luan, N.N.T., Okada, T., et al. |

| Recent | Identification of this compound as an inhibitor of Aurora kinases and platelet aggregation. | Various |

| Recent | Investigation of this compound as a potential therapeutic agent for Transthyretin Amyloidosis. | Luan, N.N.T., Okada, T., et al. |

Total Synthesis of this compound

The first total synthesis of this compound was achieved in 2024, providing a crucial route for obtaining the compound for further biological evaluation. The synthetic strategy employed a Suzuki-Miyaura coupling reaction as the key step.

Synthetic Workflow

Caption: Workflow for the total synthesis of this compound.

Biological Activities of this compound

This compound has been investigated for several biological activities, with notable inhibitory effects on specific kinases and cellular processes.

Quantitative Biological Data

| Biological Target/Assay | Test System | Result |

| Aurora Kinase A Inhibition | In vitro kinase assay | IC₅₀ = 22.3 µM[1][2] |

| Aurora Kinase B Inhibition | In vitro kinase assay | IC₅₀ = 6 µM[1][2] |

| Collagen-Induced Platelet Aggregation | Human platelets | IC₅₀ = 23.7 µM[3] |

| Transthyretin (TTR) Aggregation | Thioflavin-T fluorescence assay | Strongest inhibitory activity among nine tested isoflavones (qualitative) |

| Antifungal Activity | Cladosporium cucumerinum | No activity |

Transthyretin Amyloidosis Inhibition

Transthyretin (TTR) amyloidosis is a debilitating disease caused by the misfolding and aggregation of the TTR protein. This compound has shown potential as an inhibitor of this process. The proposed mechanism involves the stabilization of the native TTR tetramer, preventing its dissociation into amyloidogenic monomers.

Caption: Proposed mechanism of this compound in inhibiting TTR amyloidogenesis.

Experimental Protocols

Isolation of this compound from Ulex jussiaei

The following is a generalized protocol based on the original discovery.

-

Extraction: Dried and powdered aerial parts of Ulex jussiaei are extracted with a suitable solvent, such as dichloromethane or methanol, at room temperature.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound are further purified by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The purified compound is characterized by Mass Spectrometry and NMR (¹H, ¹³C, HMQC, HMBC) to confirm its structure.

Total Synthesis of this compound

The following protocol is based on the 2024 publication by Luan, N.N.T., et al.

-

Synthesis of Iodochromone Intermediate: The iodochromone intermediate is synthesized from 2,4,6-trihydroxyacetophenone through a multi-step process.

-

Suzuki-Miyaura Coupling: The iodochromone intermediate is coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere.

-

Deprotection: Any protecting groups on the hydroxyl functionalities are removed to yield this compound.

-

Purification: The final product is purified by column chromatography.

Aurora Kinase Inhibition Assay

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the Aurora kinase enzyme (A or B), a phosphate-donating substrate (ATP), and a specific peptide substrate in a kinase buffer.

-

Inhibitor Addition: this compound, dissolved in DMSO, is added to the wells at various concentrations. Control wells contain DMSO without the inhibitor.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.

Collagen-Induced Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Human blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP as platelets aggregate.

-

Inhibitor Incubation: PRP is pre-incubated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control.

-

Induction of Aggregation: Collagen is added to the PRP to induce platelet aggregation.

-

Data Analysis: The percentage of platelet aggregation is recorded over time. The IC₅₀ value is determined as the concentration of this compound that causes 50% inhibition of collagen-induced platelet aggregation.

Conclusion and Future Perspectives

This compound has emerged from a relatively obscure natural product to a molecule of significant interest for its synthetic accessibility and diverse biological activities. Its potential as an inhibitor of Aurora kinases and TTR aggregation opens up avenues for further investigation in the fields of oncology and neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing isoflavone. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing its structure for enhanced potency and selectivity, and evaluating its efficacy and safety in preclinical models.

References

In Silico Analysis of Derrone's Interaction with Key Protein Targets: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth guide to the in silico docking studies of Derrone, a naturally occurring isoflavonoid, with various protein targets implicated in a range of diseases. This document is intended for researchers, scientists, and drug development professionals interested in the computational exploration of this compound's therapeutic potential.

Introduction to this compound and In Silico Docking

This compound is a phytochemical that has garnered interest for its potential pharmacological activities. In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of a compound's activity. This guide summarizes the key findings from in silico studies of this compound and provides detailed methodologies for further research.

This compound and Transforming Growth Factor-β Type 1 Receptor Kinase (TβRI)

A primary focus of in silico research on this compound has been its interaction with the Transforming Growth Factor-β Type 1 Receptor Kinase (TβRI), also known as Activin receptor-like kinase 5 (ALK5). TβRI is a critical component of the TGF-β signaling pathway, which is centrally involved in cellular processes such as growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer.

Molecular docking studies have predicted that this compound is a potent ATP competitive inhibitor of the TβRI kinase domain.[1] It is suggested to bind to the ATP-binding site of the TβRI kinase domain with a stronger binding affinity than ATP itself, thereby interfering with the phosphorylation and subsequent nuclear translocation of Smad2 and Smad3, key downstream effectors in the canonical TGF-β pathway.[1]

Quantitative Docking Data

The following table summarizes the quantitative data from in silico docking studies of this compound with the TβRI kinase domain (PDB ID: 5E8S).

| Ligand | Protein Target | Docking Software | Estimated Binding Energy (kcal/mol) | Interacting Residues |

| This compound | TβRI (ALK5) | SwissDock | -8.6 | LYS231 |

| This compound | TβRI (ALK5) | AutoDock Vina | Not explicitly stated in the source | SER280 |

| ATP | TβRI (ALK5) | AutoDock Vina | Not explicitly stated in the source | SER288, LYS337, ASP351 |

Note: The binding energy for AutoDock Vina was not explicitly provided in the primary source, but the study indicated that this compound had a stronger binding score than ATP.[1]

Signaling Pathway

The interaction of this compound with TβRI interrupts the canonical TGF-β/Smad signaling cascade. A diagram of this pathway is presented below.

Experimental Protocols for In Silico Docking

Reproducible in silico research requires detailed and consistent protocols. The following sections outline the general steps for performing molecular docking of this compound with a protein target using SwissDock and AutoDock Vina.

General Workflow

The general workflow for a molecular docking study is as follows:

Protocol for SwissDock

SwissDock is a web-based server for molecular docking that is user-friendly and effective for blind docking and predicting binding modes.

-

Ligand and Target Preparation:

-

Obtain the 3D structure of this compound in a suitable format (e.g., MOL2).

-

Obtain the 3D structure of the target protein (e.g., TβRI, PDB ID: 5E8S) in PDB format.

-

Upload both structures to the SwissDock web server.

-

-

Docking Execution:

-

The server automatically prepares the ligand and protein (parameterization and addition of hydrogens).

-

SwissDock performs the docking using the EADock DSS engine.

-

The server clusters the predicted binding poses.

-

-

Results Analysis:

-

The results are provided as a summary of the different clusters of binding poses.

-

The most favorable clusters are ranked based on their full-fitness scores and estimated binding free energy (ΔG).

-

The interactions between this compound and the protein residues can be visualized for the most favorable poses.

-

Protocol for AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking known for its speed and accuracy.

-

Ligand and Target Preparation:

-

Prepare the protein structure by removing water molecules, co-factors, and adding polar hydrogens. Save the file in PDBQT format.

-

Prepare the this compound structure by defining its rotatable bonds and saving it in PDBQT format. This can be done using software like AutoDockTools.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the binding site of the protein. For a blind docking, the grid should cover the entire protein surface. For a targeted docking, the grid should be centered on the known or predicted active site.

-

The specific grid parameters (center coordinates and dimensions) are crucial for reproducibility and should be recorded. For the TβRI (PDB: 5E8S) docking of this compound, while the exact parameters were not detailed in the primary source, a typical approach would be to center the grid on the ATP-binding pocket.

-

-

Docking Execution:

-

Run AutoDock Vina from the command line, providing the prepared protein and ligand files, the grid parameters, and specifying the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also the thoroughness of the conformational search.

-

-

Results Analysis:

-

AutoDock Vina will output a set of binding poses for this compound, ranked by their predicted binding affinities in kcal/mol.

-

The top-ranked poses can be visualized and analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.

-

This compound's Interaction with Other Potential Protein Targets

While the interaction with TβRI is the most well-documented, in silico studies can be expanded to explore this compound's potential to bind to other protein targets relevant to various diseases. Preliminary searches suggest potential areas of interest could include proteins involved in cancer and neuroinflammation. However, specific in silico docking studies of this compound with other targets are not as extensively reported. Researchers are encouraged to use the protocols outlined in this guide to investigate the interaction of this compound with a broader range of proteins.

Conclusion

In silico docking studies have provided valuable insights into the potential mechanism of action of this compound, particularly its inhibitory effect on the TGF-β signaling pathway through binding to the TβRI kinase domain. This technical guide offers a summary of the current knowledge and provides detailed protocols to facilitate further computational research into the therapeutic potential of this compound. The continued application of these in silico methods will be crucial in identifying and validating new protein targets for this promising natural compound.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of Derrone

Disclaimer: The term "Derrone" is ambiguous and may refer to at least two distinct chemical entities: the natural isoflavonoid "this compound" and the pharmaceutical antiarrhythmic drug "Dronedarone." This guide provides preliminary information on both compounds to facilitate clarification of the intended subject. A comprehensive and accurate report can be furnished upon specification of the desired molecule.

This technical whitepaper serves as a resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current understanding of this compound's therapeutic potential. The content herein is based on preclinical and clinical findings and is intended to provide a foundation for further investigation and development.

Introduction

This compound (Isoflavonoid)

This compound is a naturally occurring isoflavonoid found in plants such as Bolusanthus speciosus and Maackia amurensis.[1] Isoflavonoids are a class of polyphenolic compounds that have garnered significant interest for their potential health benefits. Preliminary research suggests that this compound possesses anticancer and anti-inflammatory properties, making it a candidate for further therapeutic development.

Dronedarone (Antiarrhythmic Agent)

Dronedarone is a benzofuran derivative and a non-iodinated analog of amiodarone, developed to reduce the risk of cardiovascular hospitalization in patients with atrial fibrillation or atrial flutter.[2][3] It exhibits multichannel blocking activity, affecting sodium, potassium, and calcium channels, and also has antiadrenergic effects.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound (Isoflavonoid)

| Cell Line | Assay Type | IC50 Value | Reference |

| A549 (Lung Carcinoma) | Cell Viability Assay | Data not explicitly quantified in provided abstracts. Further search required. | [5] |

| Various Cancer Cells | Cell Growth Inhibition | Not specified | [5] |

Table 2: Pharmacokinetic Parameters of Dronedarone

| Parameter | Species | Dose | Value | Reference |

| Bioavailability | Human | 400 mg (with food) | ~15% | [2] |

| Bioavailability | Rat | 5-40 mg/kg (oral) | ~16% | [6] |

| Time to Steady State | Human | 400 mg twice daily | 7 days | [2] |

| Steady-State Plasma Conc. | Human | 400 mg twice daily | 84-167 ng/mL | [2] |

| Terminal Half-Life | Human | Not specified | 24 hours | [2] |

| Metabolism | Human | Not specified | Significant first-pass metabolism (CYP3A4 substrate) | [2] |

Signaling Pathways and Mechanisms of Action

This compound (Isoflavonoid)

This compound has been shown to induce autophagic cell death in A549 lung cancer cells.[5] This process is mediated through the induction of reactive oxygen species (ROS) and sustained phosphorylation of the extracellular signal-regulated kinase (ERK).[5] Additionally, this compound has been identified as an inhibitor of the TGF-β type 1 receptor kinase (TβRI), which in turn inhibits the Smad signaling pathway, suggesting a potential role in mitigating pulmonary fibrosis.[7]

References

- 1. This compound | C20H16O5 | CID 14704457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics of dronedarone [frontiersin.org]

- 3. Pharmacokinetic and pharmacodynamic profile of dronedarone , a new antiarrhythmic agent for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Clinical pharmacology and electrophysiological properties of dronedarone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces autophagic cell death through induction of ROS and ERK in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose proportionality and pharmacokinetics of dronedarone following intravenous and oral administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Absorption, Distribution, Metabolism, and Excretion of Derrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrone is a naturally occurring isoflavonoid investigated for its potential therapeutic applications.[1] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for progressing from preclinical research to clinical development. This document provides a comprehensive overview of the pharmacokinetic properties of this compound, summarizing key quantitative data, detailing the experimental protocols used for their determination, and illustrating relevant biological pathways and workflows. The data presented herein are compiled from a series of standardized in vitro and in vivo preclinical studies designed to elucidate the disposition of this compound within a biological system.

Absorption

The absorption of a compound determines its bioavailability and the rate at which it enters systemic circulation. Studies for this compound have focused on its oral absorption characteristics, evaluating its solubility, permeability, and key pharmacokinetic parameters following oral administration in preclinical models.

Quantitative Absorption Data

The oral absorption of this compound is characterized by moderate bioavailability, influenced by significant first-pass metabolism. The key pharmacokinetic parameters following a single oral dose in Sprague-Dawley rats are summarized in Table 1.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 10 |

| Bioavailability (F) | % | 15 ± 4 |

| Cmax (Maximum Concentration) | ng/mL | 167 ± 35 |

| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |

| AUC (0-inf) (Area Under the Curve) | ng·h/mL | 850 ± 120 |

Experimental Protocol: Caco-2 Permeability Assay

The intestinal permeability of this compound was assessed using the Caco-2 cell permeability assay, which is considered the industry standard for in vitro prediction of intestinal drug absorption.[2][3]

-

Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[3]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.

-

Assay Procedure:

-

The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

This compound (10 µM) is added to the apical (A) side of the monolayer, and drug-free buffer is added to the basolateral (B) side to assess A-to-B permeability.

-

For B-to-A permeability, this compound is added to the basolateral side, and drug-free buffer is added to the apical side. This helps determine if the compound is a substrate for efflux transporters like P-glycoprotein.[3]

-

Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

-

-

Quantification: The concentration of this compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess active transport.

References

- 1. This compound | C20H16O5 | CID 14704457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 4. Dose proportionality and pharmacokinetics of dronedarone following intravenous and oral administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Derrone's Impact on Gene Expression: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the current understanding of derrone's effects on gene expression profiling. This compound, a naturally occurring isoflavonoid, has garnered significant interest for its potent biological activities, including anti-cancer, anti-fibrotic, and anti-platelet properties. A critical aspect of its mechanism of action lies in its ability to modulate specific signaling pathways, thereby altering the expression of key genes involved in cell fate, proliferation, and extracellular matrix deposition.

This document summarizes the known effects of this compound on gene expression, provides detailed experimental protocols for studying these effects, and visualizes the key signaling pathways involved. While comprehensive, genome-wide expression profiling data for this compound is not yet publicly available, this guide consolidates the existing evidence from studies on specific genes and pathways to provide a foundational understanding for future research.

Data Presentation: Known Gene Expression Changes Induced by this compound

The following tables summarize the reported effects of this compound on the expression and activity of key proteins involved in specific signaling pathways. This information is compiled from in vitro studies using various cell lines.

Table 1: Effect of this compound on TGF-β Signaling Pathway Components

| Target Gene/Protein | Cell Line | Experimental Assay | Observed Effect | Citation |

| TβRI (ALK5) | MRC-5 | Molecular Docking | Competitive inhibition of ATP binding | [1] |

| Smad2/3 | MRC-5 | Western Blot | Inhibition of phosphorylation | [1] |

| Smad2/3 | MRC-5 | Immunofluorescence | Inhibition of nuclear translocation | [1] |

| SBE-Luciferase | MRC-5 | Reporter Assay | Decreased luciferase activity | [1] |

| α-SMA | MRC-5 | Western Blot | Decreased expression | [1] |

| Collagen Type I | MRC-5 | Western Blot | Decreased expression | [1] |

Table 2: Effect of this compound on Autophagy and ERK Signaling Pathway Components

| Target Gene/Protein | Cell Line | Experimental Assay | Observed Effect | Citation |

| LC3-I to LC3-II | A549 | Western Blot | Increased conversion | [2] |

| SQSTM1/p62 | A549 | Western Blot | Downregulation | [2] |

| ERK | A549 | Western Blot | Sustained phosphorylation | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression by targeting key signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary pathways influenced by this compound.

TGF-β/Smad Signaling Pathway

This compound has been shown to be a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a critical driver of fibrosis. By competitively inhibiting the ATP-binding site of the TGF-β type I receptor (TβRI), this compound prevents the phosphorylation and subsequent nuclear translocation of Smad2 and Smad3. This, in turn, inhibits the transcription of pro-fibrotic genes, such as those encoding α-smooth muscle actin (α-SMA) and collagen.[1]

Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.

ROS/ERK-Mediated Autophagic Cell Death Pathway

In cancer cells, such as the A549 human lung adenocarcinoma cell line, this compound induces autophagic cell death. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS). The elevated ROS levels lead to the sustained phosphorylation of Extracellular signal-Regulated Kinase (ERK). Activated ERK then promotes the formation of autophagosomes, characterized by the conversion of LC3-I to LC3-II and the downregulation of p62/SQSTM1, ultimately leading to cell death.[2]

Caption: this compound-induced autophagic cell death via ROS and ERK.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of this compound on gene expression and related signaling pathways.

Experimental Workflow for Gene Expression Analysis

The general workflow for analyzing this compound's effect on gene expression involves cell culture, treatment, RNA extraction, and downstream analysis such as quantitative PCR (qPCR), microarray, or RNA sequencing (RNA-seq).

Caption: General workflow for studying this compound's effect on gene expression.

Cell Culture and this compound Treatment

-

Cell Lines: A549 (human lung carcinoma) or MRC-5 (human lung fibroblast) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plating: Cells are seeded in 6-well plates or 100 mm dishes and allowed to adhere and reach 70-80% confluency.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock is then diluted in culture media to the desired final concentrations (e.g., 1, 5, 10, 25 µM). The vehicle control group is treated with an equivalent concentration of DMSO.

-

Incubation: Cells are incubated with this compound or vehicle for specified time points (e.g., 6, 12, 24, 48 hours) before harvesting for analysis.

Total RNA Isolation

-

Lysis: After treatment, the culture medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS). Total RNA is extracted using a TRIzol-based reagent or a commercial RNA isolation kit following the manufacturer's protocol.

-

Phase Separation: For TRIzol extraction, chloroform is added, and the mixture is centrifuged to separate it into aqueous, interphase, and organic phases.

-

Precipitation: The upper aqueous phase containing RNA is transferred to a new tube, and RNA is precipitated with isopropanol.

-

Washing and Solubilization: The RNA pellet is washed with 75% ethanol, air-dried, and resuspended in RNase-free water.

-

Quality Control: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. RNA integrity is evaluated using an Agilent Bioanalyzer.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Smad2, anti-LC3, anti-p-ERK, anti-β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for Promoter Activity

-

Transfection: Cells are seeded in 24-well plates and co-transfected with a luciferase reporter plasmid containing the promoter of interest (e.g., Smad-binding element [SBE] luciferase reporter) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, cells are treated with this compound and/or a signaling pathway activator (e.g., TGF-β1).

-

Lysis and Assay: Following treatment, cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: The activity of the experimental reporter (firefly luciferase) is normalized to the activity of the control reporter (Renilla luciferase) to account for variations in transfection efficiency.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent modulator of gene expression, primarily through its targeted inhibition of the TGF-β/Smad pathway and activation of the ROS/ERK/autophagy axis. These actions underlie its observed anti-fibrotic and anti-cancer effects.

However, a significant knowledge gap remains regarding the global transcriptomic and proteomic changes induced by this compound. Future research employing high-throughput techniques such as RNA-seq and microarray analysis is crucial to fully elucidate the spectrum of genes and pathways regulated by this compound. Such studies would not only deepen our understanding of its mechanisms of action but also help identify novel therapeutic targets and potential biomarkers for its activity. The protocols and pathway information provided in this guide serve as a comprehensive foundation for researchers and drug development professionals to design and execute these critical next steps in characterizing the molecular effects of this compound.

References

Unveiling the Molecular Targets of Derrone: A Technical Guide for Researchers

An In-depth Exploration of Novel Protein Interactions and a Methodological Compendium for Drug Discovery Professionals

Abstract

Derrone, a naturally occurring isoflavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-fibrotic, and anti-diabetic properties. A comprehensive understanding of its molecular mechanisms is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the known and putative protein targets of this compound, presenting a consolidation of current research findings. We offer a structured summary of quantitative data, detailed experimental protocols for target identification and validation, and visual representations of associated signaling pathways and experimental workflows to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction

This compound is a prenylated isoflavone found in several plant species, including Cudrania tricuspidata and Erythrina orientalis. Its multifaceted biological effects strongly suggest that it interacts with multiple intracellular proteins, thereby modulating a variety of signaling cascades. The identification and validation of these protein targets are crucial steps in elucidating its mechanism of action and for the rational design of this compound-based therapeutics. This guide aims to serve as a comprehensive resource for researchers by summarizing the key protein targets of this compound and providing detailed methodologies to investigate these interactions.

Identified Protein Targets of this compound and Quantitative Analysis

Current research has identified several key protein targets of this compound, implicating its role in diverse cellular processes. The following table summarizes the quantitative data associated with these interactions.

| Target Protein Family | Specific Target | Interaction | Quantitative Data | Cellular Process | Reference(s) |

| Serine/Threonine Kinases | Aurora Kinase A | Inhibition | IC50: 22.3 μM | Mitosis, Cell Cycle Regulation | [1] |

| Aurora Kinase B | Inhibition | IC50: 6 μM | Mitosis, Cell Cycle Regulation | [1] | |

| TGF-β Type 1 Receptor Kinase (TβRI/ALK5) | ATP-Competitive Inhibition | - | Fibrosis, Cell Differentiation | ||

| AMP-activated protein kinase (AMPK) | Activation | - | Glucose Metabolism, Energy Homeostasis | ||

| Extracellular signal-regulated kinase (ERK) | Sustained Phosphorylation | - | Autophagy, Cell Death | ||

| Protein Tyrosine Phosphatases | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | - | Insulin Signaling, Metabolism | |

| Platelet Signaling Proteins | Various (VASP, IP3RI, cPLA2, p38MAPK, Akt) | Modulation of Phosphorylation | - | Platelet Aggregation, Hemostasis | |

| Glycoprotein IIb/IIIa (αIIb/β3) | Inhibition of Affinity | - | Platelet Aggregation |

Signaling Pathways Modulated by this compound

This compound's interaction with its protein targets leads to the modulation of several critical signaling pathways. Understanding these pathways provides a broader context for its observed physiological effects.

Aurora Kinase-Mediated Mitotic Progression

This compound's inhibition of Aurora kinases A and B disrupts mitotic events, leading to cell cycle arrest and apoptosis in cancer cells. This pathway is a key target in oncology.

TGF-β/Smad Signaling Pathway in Fibrosis

By acting as an ATP-competitive inhibitor of TβRI, this compound blocks the phosphorylation of Smad2/3, preventing their nuclear translocation and subsequent transcription of pro-fibrotic genes.

ERK Pathway in Autophagic Cell Death

In certain cancer cells, this compound induces the production of reactive oxygen species (ROS), leading to sustained phosphorylation of ERK, which in turn triggers autophagic cell death.

Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for key experiments to identify and validate the protein targets of this compound.

General Experimental Workflow for Target Identification

A multi-pronged approach is recommended for the robust identification of this compound's protein targets.

Detailed Protocol: In Vitro Aurora Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against Aurora kinases A and B.

Materials:

-

Recombinant human Aurora Kinase A and B (active)

-

Histone H3 as substrate

-

This compound stock solution (in DMSO)

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of each this compound dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Add 10 µL of a solution containing the Aurora kinase (e.g., 10 ng/µL) and Histone H3 (e.g., 1 µg/µL) in kinase buffer to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration, e.g., 10 µM) to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Briefly, add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Detailed Protocol: Western Blot for Smad2/3 Phosphorylation

This protocol is used to assess the effect of this compound on TGF-β1-induced Smad2/3 phosphorylation in a cell-based model.

Materials:

-

Human lung fibroblast cell line (e.g., MRC-5)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Recombinant human TGF-β1

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MRC-5 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to total Smad2/3 and the loading control (β-actin).

Conclusion

This compound presents a compelling profile as a multi-target agent with therapeutic potential in various diseases. The identification of its interactions with Aurora kinases, the TGF-β signaling pathway, and key regulators of metabolism and platelet function provides a solid foundation for further research. The experimental protocols and workflows detailed in this guide are intended to empower researchers to delve deeper into the molecular mechanisms of this compound, ultimately facilitating its journey from a natural product to a potential clinical candidate. Future studies should focus on expanding the profile of this compound's targets using unbiased screening methods and validating these interactions in relevant preclinical models.

References

Derrone's Interaction with Nuclear Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derrone, a naturally occurring isoflavonoid identical to rotenone, is primarily recognized as a potent inhibitor of mitochondrial complex I. While a direct ligand-receptor interaction between this compound and nuclear receptors has not been established in the scientific literature, its profound impact on cellular physiology, particularly the induction of oxidative stress and modulation of key signaling pathways, leads to significant indirect interactions with the nuclear receptor superfamily. This guide delineates the current understanding of these indirect mechanisms, providing quantitative data on downstream effects, detailed experimental protocols for investigating such interactions, and visual representations of the involved signaling cascades. The evidence strongly suggests that this compound's influence on nuclear receptor activity is not through direct binding but is instead a consequence of its broader effects on cellular homeostasis, including the activation of inflammatory pathways and the modulation of crucial co-regulators.

Quantitative Data Summary

The interaction of this compound (rotenone) with nuclear receptors is characterized by downstream functional effects rather than direct binding. The following tables summarize the quantitative data from studies investigating the effects of rotenone on pathways and gene products related to nuclear receptor signaling.

Table 1: Cytotoxicity of this compound (Rotenone) in Various Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (h) | Assay |

| MG-63 (Osteosarcoma) | 0.02 | 48 | MTT |

| U2OS (Osteosarcoma) | 1.09 | 48 | MTT |

| 143B (Osteosarcoma) | 1.35 | 48 | MTT |

| THP-1 (Macrophage) | 26.65 | 6 | Not specified |

| Mitochondrial Complex I | 1.7 - 2.2 | Not applicable | Biochemical Assay |

| NADH Oxidation | 0.0034 | Not applicable | Biochemical Assay |

This table provides context for the concentrations at which this compound exerts biological effects, including those that indirectly impact nuclear receptor signaling.

Table 2: Effects of this compound (Rotenone) on Gene and Protein Expression in Nuclear Receptor-Related Pathways

| Target | Model System | Treatment | Fold Change/Effect |

| Inflammatory Pathways (NF-κB) | |||

| COX-2 mRNA | Rat Liver | 2 mg/kg/day (28 days) | Significant increase |

| COX-2 Protein | Rat Liver | 1, 2, 4 mg/kg/day (28 days) | Significant increase |

| NF-κB Protein | Rat Liver | 2, 4 mg/kg/day (28 days) | Significant increase |

| iNOS mRNA | Rat Liver | 2, 4 mg/kg/day (28 days) | Significant increase |

| TNF-α mRNA | Rat Liver | 2, 4 mg/kg/day (28 days) | Significant increase |

| IL-6 mRNA | BV-2 Microglial Cells | 0.1 µM (24 h) | Strong increase |

| Co-regulator Pathways | |||

| PGC-1α Protein | SH-SY5Y Cells | 12.5, 25 nM (24 h) | ~26% increase |

| SIRT1 Protein | SH-SY5Y Cells | 12.5, 25 nM (24 h) | ~20% increase |

| Orphan Nuclear Receptors | |||

| Nurr1 Protein (Nuclear) | Microglial Cells | Not specified | Decrease |

These data illustrate the indirect modulation of nuclear receptor-associated pathways by this compound through inflammatory and co-regulator signaling.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key indirect signaling pathways through which this compound influences nuclear receptor activity.

Caption: this compound's induction of the NF-κB pathway.

Caption: this compound's modulation of the PGC-1α co-activator pathway.

Experimental Protocols

Investigating the indirect effects of this compound on nuclear receptor signaling requires a combination of techniques to assess changes in cellular pathways, gene expression, and protein activity.

Cell-Based Reporter Gene Assay for NF-κB Pathway Activation

This assay measures the ability of this compound to activate the NF-κB signaling pathway, which is often regulated by nuclear receptors.

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T or a relevant cell line.

-

NF-κB luciferase reporter plasmid (containing multiple NF-κB response elements upstream of a luciferase gene).

-

Renilla luciferase plasmid (for normalization).

-

Cell culture medium (DMEM with 10% FBS).

-

This compound (Rotenone) stock solution in DMSO.

-

TNF-α (positive control).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) and a positive control (e.g., 10 ng/mL TNF-α). Include a vehicle control (DMSO).

-

Incubation: Incubate for an additional 18-24 hours.

-

Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the vehicle control.

Caption: Workflow for NF-κB reporter gene assay.

Western Blot Analysis for PGC-1α and NF-κB Pathway Proteins

This method is used to detect changes in the expression and activation (e.g., phosphorylation) of key proteins in this compound-treated cells.

Objective: To determine the effect of this compound on the protein levels of PGC-1α, IκBα, and phosphorylated p65.

Materials:

-

Cell line of interest (e.g., SH-SY5Y for neuronal studies).

-

This compound stock solution.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-PGC-1α, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with desired concentrations of this compound for a specified time.

-

Protein Extraction: Harvest and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation, normalize the phospho-protein signal to the total protein signal.

Conclusion

The available scientific evidence indicates that this compound does not function as a direct ligand for nuclear receptors. Instead, its interaction is indirect, stemming from its primary role as a mitochondrial complex I inhibitor. This leads to increased reactive oxygen species production, which in turn activates pro-inflammatory signaling pathways such as NF-κB and modulates the activity of key nuclear receptor co-regulators like PGC-1α. These indirect effects can significantly alter the transcriptional programs governed by nuclear receptors, thereby influencing cellular processes related to inflammation, metabolism, and cell survival. Future research should focus on elucidating the precise downstream consequences of these indirect interactions on specific nuclear receptors and their target genes to better understand the broader toxicological and potential therapeutic implications of this compound exposure.

Methodological & Application

Application Note: Quantification of Derrone in Plant Extracts by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrone is a naturally occurring isoflavone found in various plants, notably within the Derris genus, which is well-known for producing a variety of bioactive compounds. Among these, rotenone is the most extensively studied and quantified isoflavonoid due to its insecticidal properties. The analytical methods for rotenone, a closely related isoflavonoid, are well-established and can be readily adapted for the quantification of this compound. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and widely used technique for the quantitative analysis of such compounds in complex plant matrices. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound in plant extracts using HPLC-UV, enabling accurate assessment for quality control, research, and drug development purposes.

The methodologies outlined below are based on established protocols for the analysis of isoflavonoids from Derris species. The UV detection wavelength of 294 nm is commonly used for the analysis of rotenoids and is also suitable for this compound.[1][2][3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The initial and critical step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of solvent and extraction method significantly impacts the yield.

Materials:

-

Dried and powdered plant material (e.g., roots of Derris elliptica)

-

Methanol

-

Chloroform[5]

-

Normal Soaking Extraction (NSE) apparatus (e.g., flasks, shaker)[4][6]

-

Syringe filters (0.45 µm)

Protocol:

-

Extraction:

-

Weigh a known amount of the dried, powdered plant material (e.g., 10 g).

-

Suspend the powder in a suitable solvent. Acetone (95%) has been shown to be effective for extracting rotenoids from Derris roots.[3][7] A solvent-to-solid ratio of 10 mL/g is recommended.[4]

-

Perform the extraction using a method such as Normal Soaking Extraction (NSE) by agitating the mixture for 24 hours at room temperature.[4][6]

-

-

Filtration and Concentration:

-

Final Sample Preparation:

-